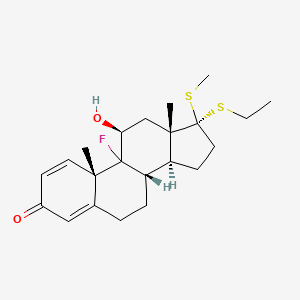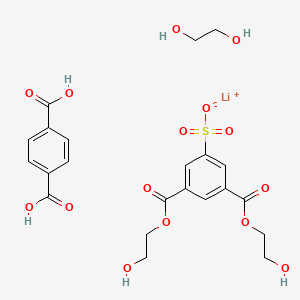
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol is a complex polymeric compound. This compound is known for its unique chemical structure, which includes sulfonic acid groups, hydroxyethyl esters, and a polymeric backbone. It is used in various industrial applications due to its chemical stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of 1,3-benzenedicarboxylic acid with 2-hydroxyethanol in the presence of a catalyst. The sulfonation of the aromatic ring is achieved using sulfur trioxide or chlorosulfonic acid. The polymerization process involves the reaction of the sulfonated ester with 1,4-benzenedicarboxylic acid and 1,2-ethanediol under controlled conditions, often in the presence of a catalyst such as antimony trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfonates and alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its functional groups. The sulfonic acid groups provide hydrophilicity and ionic interactions, while the hydroxyethyl esters offer sites for further chemical modification. The polymeric backbone contributes to the overall stability and mechanical properties of the material. These combined properties make it suitable for various applications, including as a matrix for drug delivery or as a component in high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol
- 5-Sulfo-1,3-benzenedicarboxylic acid, 1,3-dimethyl ester sodium salt polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 2,2’-oxybis [ethanol]
Uniqueness
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, monolithium salt, polymer with 1,4-benzenedicarboxylic acid and 1,2-ethanediol lies in its specific combination of functional groups and polymeric structure. This combination provides a balance of hydrophilicity, chemical reactivity, and mechanical strength, making it versatile for various applications.
Propiedades
Número CAS |
171429-97-3 |
|---|---|
Fórmula molecular |
C22H25LiO15S |
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid |
InChI |
InChI=1S/C12H14O9S.C8H6O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2;/q;;;+1/p-1 |
Clave InChI |
APGSSPJYGYYIIH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


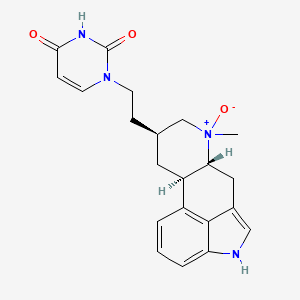
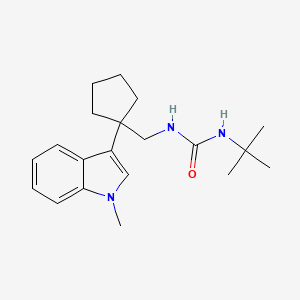
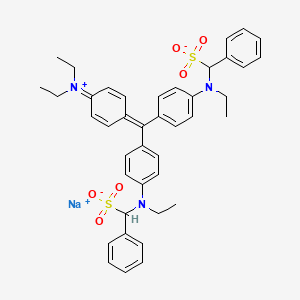
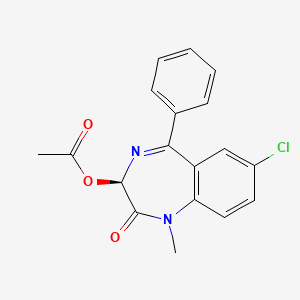

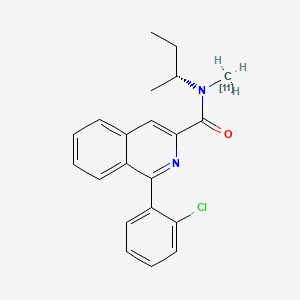
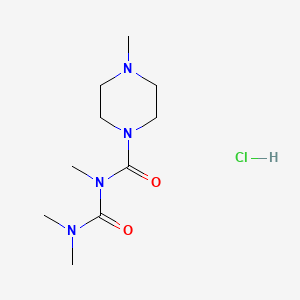
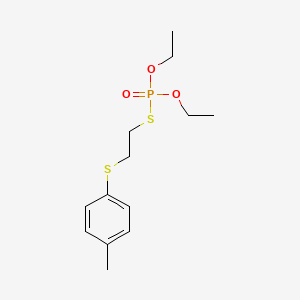

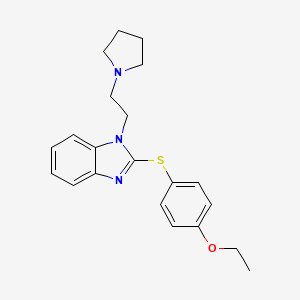
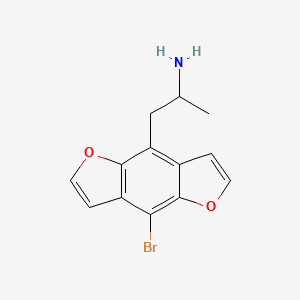
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
